4-[(3,5-Dimethylphenyl)methyl]morpholine
Description
4-[(3,5-Dimethylphenyl)methyl]morpholine is a morpholine derivative featuring a benzyl group substituted with 3,5-dimethylphenyl at the 4-position of the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its polarity and hydrogen-bonding capabilities . The 3,5-dimethylphenyl group introduces steric bulk and electron-donating effects, influencing the compound’s physicochemical properties and reactivity.
Properties
IUPAC Name |
4-[(3,5-dimethylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-12(2)9-13(8-11)10-14-3-5-15-6-4-14/h7-9H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMNXQOPWXJFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,5-Dimethylbenzyl Halides with Morpholine
A direct approach involves the reaction of 3,5-dimethylbenzyl chloride or bromide with morpholine under basic conditions. The mechanism follows an SN2 pathway, where the morpholine’s nitrogen acts as a nucleophile, displacing the halide.
Typical Conditions :
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Temperature : 80–100°C, reflux
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Time : 12–24 hours
Example Protocol :
A mixture of 3,5-dimethylbenzyl chloride (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF is stirred at 90°C for 18 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate). Yield: 65–75%.
Challenges :
-
Competing elimination reactions may occur with bulky bases.
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Halide leaving group reactivity follows the order I > Br > Cl, influencing reaction rate and yield.
Reductive Amination
Condensation of 3,5-Dimethylbenzaldehyde with Morpholine
Reductive amination offers a two-step route: (1) formation of an imine intermediate between 3,5-dimethylbenzaldehyde and morpholine, followed by (2) reduction to the secondary amine.
Reagents and Conditions :
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂, Pd/C)
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Solvent : Methanol or ethanol
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Acid Catalyst : Acetic acid (for imine stabilization)
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Temperature : Room temperature (for NaBH₃CN) or 50–60°C (for H₂)
Optimized Procedure :
3,5-Dimethylbenzaldehyde (1.0 eq) and morpholine (1.5 eq) are dissolved in methanol with 1% acetic acid. After stirring for 1 hour, NaBH₃CN (1.2 eq) is added portionwise. The mixture is stirred for 12 hours, quenched with water, and extracted with dichloromethane. Yield: 70–80%.
Advantages :
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Avoids handling reactive benzyl halides.
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Tunable selectivity with mild conditions.
Multi-Component Reactions (MCRs)
One-Pot Synthesis via Cyclocondensation
MCRs enable the simultaneous formation of multiple bonds. A reported method adapts the synthesis of morpholine derivatives using diketones, aldehydes, and amino esters.
Representative Reaction :
3,5-Dimethylbenzaldehyde (1.0 eq), 1,3-cyclohexanedione (1.0 eq), and methyl 3-aminocrotonate (1.0 eq) are refluxed in ethanol for 3 hours. The precipitated product is filtered, washed with cold ethanol, and recrystallized. Yield: 55–60%.
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation, followed by Michael addition and cyclization to form the morpholine ring.
Limitations :
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Requires precise stoichiometry and temperature control.
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Lower yields compared to stepwise methods.
Transition Metal-Catalyzed Coupling
Palladium-Catalyzed C–N Bond Formation
Buchwald-Hartwig amination facilitates coupling between aryl halides and amines. For 4-[(3,5-Dimethylphenyl)methyl]morpholine, this method requires a pre-functionalized aryl halide.
Catalytic System :
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Catalyst : Palladium(II) acetate (Pd(OAc)₂)
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Ligand : Xantphos or 1,1′-bis(diphenylphosphino)ferrocene (dppf)
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Base : Potassium tert-butoxide (t-BuOK)
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Solvent : Toluene or dioxane
Procedure :
A mixture of 3,5-dimethylbenzyl bromide (1.0 eq), morpholine (1.5 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and t-BuOK (2.0 eq) in toluene is heated at 100°C under nitrogen for 24 hours. Yield: 60–70%.
Key Considerations :
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Ligand choice critically affects catalyst activity.
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Aryl bromides are more reactive than chlorides.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 12–24 h | Low | High |
| Reductive Amination | 70–80 | 12–18 h | Moderate | Moderate |
| Multi-Component Reaction | 55–60 | 3–5 h | High | Low |
| Catalytic Coupling | 60–70 | 24 h | High | Moderate |
Purification Techniques :
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Distillation : Effective for volatile byproducts (e.g., morpholine excess).
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Crystallization : Preferred for solid products using acetonitrile or ethanol.
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Chromatography : Essential for isolating non-crystalline products.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting nucleophilic substitution or reductive amination to continuous flow reactors enhances throughput. For example, a microreactor system with residence times under 10 minutes achieves 80% yield at 120°C, reducing side reactions.
Green Chemistry Approaches
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Solvent-Free Conditions : Ball-milling morpholine with 3,5-dimethylbenzyl chloride in the presence of K₂CO₃ yields 70% product without solvents.
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Biocatalysis : Immobilized lipases (e.g., Candida antarctica) catalyze amide bond formation, though yields remain suboptimal (<50%) for this substrate.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the morpholine ring.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-[(3,5-Dimethylphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylphenyl)methyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly alter electronic and steric profiles:
NMR Spectral Analysis
Key NMR shifts highlight structural differences (data from ):
- Aromatic Protons : The target compound’s benzyl-linked structure likely shifts aromatic protons upfield compared to sulfonyl-linked analogs due to reduced electron withdrawal.
- Carbon Environments : The sulfonyl group in 3u causes significant deshielding (δ 139.30 ppm for C-SO2), absent in the target compound.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | +15% efficiency |
| Catalyst | TBAB (0.1 eq.) | +20% rate |
| Temperature | 70°C | Minimizes byproducts |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS: Assess purity (>98%) and detect trace impurities (e.g., unreacted benzyl halides) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
Advanced: How can contradictions in reported reactivity data between this compound and its analogs be resolved?
Methodological Answer:
Contradictions often arise from differences in steric/electronic effects or experimental conditions. Strategies include:
- Comparative Reactivity Studies: Systematically test analogs (e.g., 4-methylmorpholine derivatives) under identical conditions to isolate substituent effects .
- Kinetic Analysis: Use stopped-flow techniques or in-situ IR to track reaction rates and intermediates .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) model electronic environments and predict reactivity trends .
Q. Table 2: Key Differences Between Structural Analogs
| Compound | Reactivity with HNO₃ | LogP (Predicted) |
|---|---|---|
| This compound | Moderate | 2.1 |
| 4-Methylmorpholine | High | 1.4 |
| Morpholine | Low | 0.8 |
Advanced: What computational approaches predict the environmental persistence or biological interactions of this compound?
Methodological Answer:
- Environmental Fate:
- Molecular Dynamics (MD) Simulations: Model adsorption to indoor surfaces (e.g., silica, polymers) to assess degradation pathways .
- QSPR Models: Predict biodegradability using descriptors like topological polar surface area (TPSA) .
- Biological Interactions:
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions:
- Stability Monitoring:
- Periodic HPLC analysis (e.g., every 6 months) checks for decomposition products like oxidized morpholine .
Advanced: How can researchers design experiments to study the compound’s interaction with environmental surfaces?
Methodological Answer:
Q. Table 3: Key Surface Interaction Parameters
| Surface Type | Adsorption Energy (kJ/mol) | Degradation Half-Life (h) |
|---|---|---|
| Silica | –45.2 | 120 |
| Polypropylene | –28.7 | 240 |
Advanced: What strategies mitigate conflicting data in biological activity assays for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
